1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. MPHP-2201 is a member of the piperidine family of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Mechanism of Action
1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain perception, appetite, mood, and memory. Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids, which bind to these receptors and activate them.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception of time, space, and sensory input. Synthetic cannabinoids like this compound have also been shown to have potential therapeutic uses in the treatment of pain, anxiety, and other medical conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a controlled and precise manner. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take appropriate precautions to ensure that the compound is used safely and ethically in lab experiments.
Future Directions
There are many potential future directions for research involving 1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate and other synthetic cannabinoids. These include investigating the therapeutic potential of synthetic cannabinoids for various medical conditions, as well as studying the mechanisms of action and potential side effects of these compounds. Additionally, researchers may explore the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.
Scientific Research Applications
1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate has been used in numerous scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and the brain. These studies have focused on the potential therapeutic uses of synthetic cannabinoids, as well as their potential for abuse and addiction.
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S.C2H2O4/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCPBRYEQOKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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